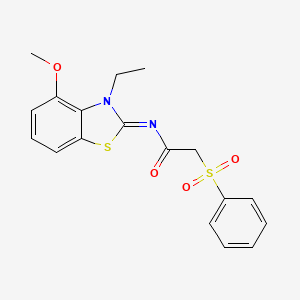

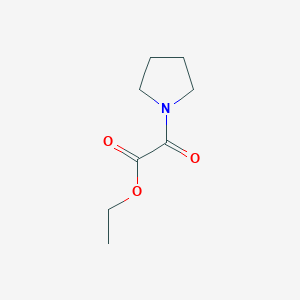

Ethyl oxo(pyrrolidin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl oxo(pyrrolidin-1-yl)acetate belongs to the class of organic compounds known as alpha amino acids and derivatives . It is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .

Synthesis Analysis

The synthesis of Ethyl oxo(pyrrolidin-1-yl)acetate involves the condensation and salted tests using 2 pyrrolidone as the start material . The optimum preparation condition is well presented by the method of uniform design . The yield of ethyl (2-oxo-1-pyrrolidinyl) acetate can reach 86.5% .Molecular Structure Analysis

The molecular formula of Ethyl oxo(pyrrolidin-1-yl)acetate is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3 . The molecular weight is 171.19 g/mol .Chemical Reactions Analysis

Ethyl oxo(pyrrolidin-1-yl)acetate is a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides which have anticonvulsant activities . It is also used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis

Ethyl oxo(pyrrolidin-1-yl)acetate has a molecular weight of 171.19 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 191 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Applications De Recherche Scientifique

Kinase Inhibition

Recent studies have explored the potential of pyrrolidine derivatives as kinase inhibitors. Ethyl oxo(pyrrolidin-1-yl)acetate, along with related compounds, has shown nanomolar activity against casein kinase 1γ (CK1γ) and casein kinase 1ε (CK1ε). These enzymes play crucial roles in cellular signaling pathways, making them attractive targets for drug discovery .

Selective Androgen Receptor Modulators (SARMs)

Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). These compounds aim to optimize the pharmacokinetic profile while maintaining androgen receptor specificity. Ethyl oxo(pyrrolidin-1-yl)acetate could serve as a scaffold for further modifications in this context .

Antitubercular Activity

Indole derivatives derived from pyrrolidine and other heterocycles have been investigated for their antitubercular activity. Although specific studies on ethyl oxo(pyrrolidin-1-yl)acetate are limited, its structural similarity to other pyrrolidine-based compounds suggests potential antimycobacterial properties. Further research is needed to explore this aspect .

Other Applications

While the literature on this compound is relatively sparse, its unique structure may inspire additional investigations. Researchers could explore its potential as a building block for novel drug candidates, ligands for receptors, or catalysts in organic synthesis.

Safety and Hazards

Orientations Futures

The pyrrolidine ring, a key component of Ethyl oxo(pyrrolidin-1-yl)acetate, is of great interest due to its potential to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mécanisme D'action

Target of Action

Ethyl oxo(pyrrolidin-1-yl)acetate is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been characterized by target selectivity .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been found to influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

The structure of the pyrrolidine ring allows for a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.

Propriétés

IUPAC Name |

ethyl 2-oxo-2-pyrrolidin-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDJTOBVOOGSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl oxo(pyrrolidin-1-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)

![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide](/img/structure/B2438871.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)

![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)

![3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2438884.png)